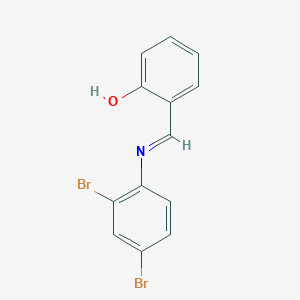![molecular formula C16H14Br2Cl2N2Ni B6298168 2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide CAS No. 561327-00-2](/img/structure/B6298168.png)
2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide is a coordination compound that features a nickel(II) center coordinated to two imino ligands derived from 2-chlorophenylamine and butane. This compound is known for its unique structural properties and its applications in various fields, including catalysis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide typically involves the reaction of nickel(II) bromide with the corresponding imino ligands. The imino ligands are prepared by the condensation of 2-chlorophenylamine with butane-2,3-dione. The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to form lower oxidation state nickel complexes.
Substitution: The imino ligands can be substituted with other ligands, leading to the formation of different nickel complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction may produce nickel(I) complexes. Substitution reactions can lead to a variety of nickel complexes with different ligands.
Scientific Research Applications
2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide has several scientific research applications:
Catalysis: This compound is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Material Science: It is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Analytical Chemistry: It is used in the development of sensors and analytical techniques for detecting various substances.
Mechanism of Action
The mechanism of action of 2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide involves its ability to coordinate with various substrates through its nickel center. This coordination can activate the substrates, making them more reactive in subsequent chemical reactions. The imino ligands play a crucial role in stabilizing the nickel center and facilitating these interactions.
Comparison with Similar Compounds
Similar Compounds
Nickel(II) complexes with mono(imino)pyrrole ligands: These compounds have similar coordination environments but different ligand structures.
Nickel(II) acetylacetonate: Another nickel complex with different ligands but similar catalytic properties.
Nickel(II) chloride: A simpler nickel complex used in various catalytic applications.
Uniqueness
2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. These properties make it particularly effective in certain catalytic applications, such as polymerization reactions, where it can provide better control over the reaction process compared to other nickel complexes.
Properties
IUPAC Name |
2-N,3-N-bis(2-chlorophenyl)butane-2,3-diimine;dibromonickel |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2.2BrH.Ni/c1-11(19-15-9-5-3-7-13(15)17)12(2)20-16-10-6-4-8-14(16)18;;;/h3-10H,1-2H3;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVVLILMQSGUIX-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=CC=C1Cl)C(=NC2=CC=CC=C2Cl)C.[Ni](Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2Cl2N2Ni |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101333966 |
Source


|
| Record name | 2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101333966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
561327-00-2 |
Source


|
| Record name | 2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101333966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,3-Bis[(N-4-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298090.png)
![2,3-Bis[(N-3-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298094.png)
![3,4-Bis[(N-4-chlorophenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298099.png)
![2,3-Bis[(N-4-bromophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298110.png)
![2,3-Bis[(N-5-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298116.png)
![1,2-Diphenyl-1,2-Bis[(N-5-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298123.png)
![2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298127.png)

![2,3-Bis[(N-4-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298155.png)





